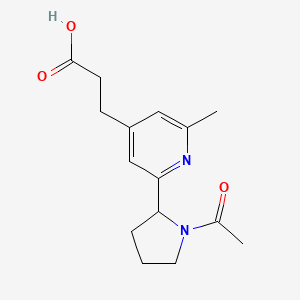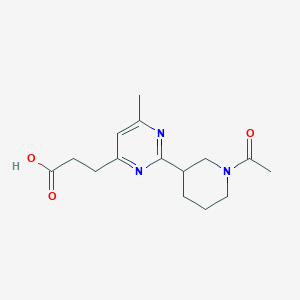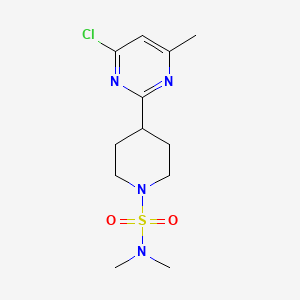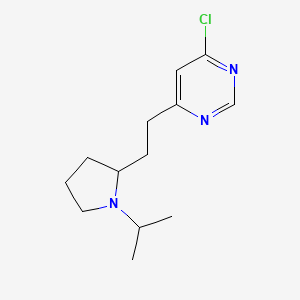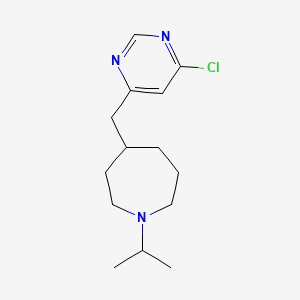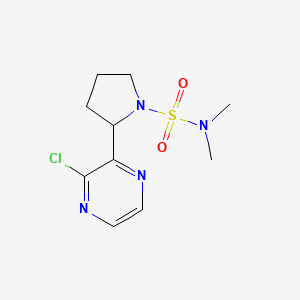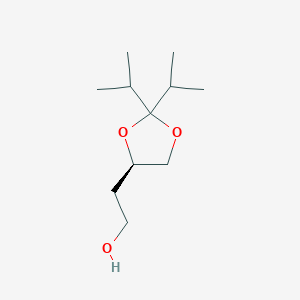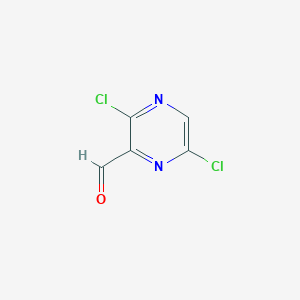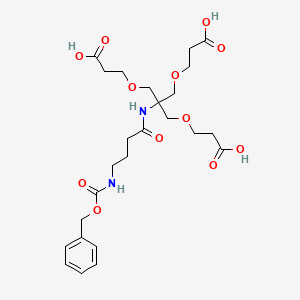
10,10-Bis((2-carboxyethoxy)methyl)-3,8-dioxo-1-phenyl-2,12-dioxa-4,9-diazapentadecan-15-oic acid
説明
The compound “10,10-Bis((2-carboxyethoxy)methyl)-3,8-dioxo-1-phenyl-2,12-dioxa-4,9-diazapentadecan-15-oic acid” is a chemical with the CAS number 490040-39-6 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the sources I found .科学的研究の応用
Chelating Agent Development
10,10-Bis((2-carboxyethoxy)methyl)-3,8-dioxo-1-phenyl-2,12-dioxa-4,9-diazapentadecan-15-oic acid and related compounds have been studied for their potential as chelating agents. Kline, Betebenner, and Johnson (1991) examined derivatives of this compound in the context of developing protein-reactive aryl isothiocyanate derivatives, which are essential in chelation therapy and metal ion binding studies (Kline, Betebenner, & Johnson, 1991).
Photocatalytic Properties
The compound's structure has been utilized in the design of coordination polymers with potential photocatalytic properties. Lu et al. (2021) explored this aspect by synthesizing coordination complexes that demonstrated promising capabilities in the degradation of organic dye pollutants, showcasing the compound's utility in environmental remediation applications (Lu et al., 2021).
Polymer and Material Science
In polymer and material science, derivatives of this compound have been synthesized and characterized for various applications. Hsiao, Yang, and Lin (1999) investigated new polyamides derived from related compounds, highlighting their potential in the development of materials with unique thermal and solubility properties (Hsiao, Yang, & Lin, 1999).
Molecular Structure Analysis
The compound has been instrumental in understanding molecular structures and interactions. Centore, Ciajolo, and Tuzi (1993) conducted a structural study of a related dicarboxylic acid, providing insights into molecular conformations and hydrogen bonding patterns (Centore, Ciajolo, & Tuzi, 1993).
Solar Cell Applications
In the field of renewable energy, derivatives of this compound have been explored as interfacial layer materials in solar cells. Choi et al. (2013) studied carboxylic acid functionalized derivatives for their role in improving the efficiency of inverted polymer solar cells (Choi et al., 2013).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[4-(phenylmethoxycarbonylamino)butanoylamino]propoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O12/c28-20(7-4-11-26-24(35)39-15-19-5-2-1-3-6-19)27-25(16-36-12-8-21(29)30,17-37-13-9-22(31)32)18-38-14-10-23(33)34/h1-3,5-6H,4,7-18H2,(H,26,35)(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSBEQPYZYHYRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



